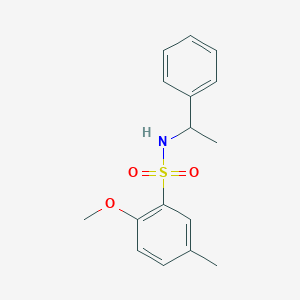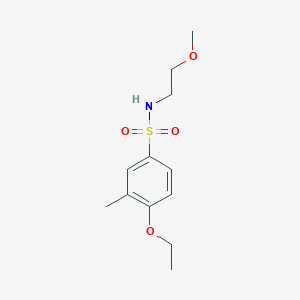
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane, also known as EDAB, is a chemical compound that belongs to the class of sulfonyl azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of organic chemistry. EDAB is known for its ability to catalyze a range of organic reactions, making it a highly valuable tool for chemists. In
Mecanismo De Acción
The mechanism of action of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the activation of carbonyl compounds through the formation of a complex with the sulfonyl group. This complex then undergoes a nucleophilic attack by the reaction partner, leading to the formation of the desired product. The high reactivity of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane makes it a highly effective catalyst for a range of organic reactions.
Biochemical and Physiological Effects
There is currently limited information available on the biochemical and physiological effects of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane. However, studies have shown that it is a relatively non-toxic compound and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its high catalytic activity, which makes it a highly valuable tool for chemists. It is also relatively easy to synthesize and purify, making it a readily available reagent. However, one of the limitations of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its relatively high cost compared to other catalysts.
Direcciones Futuras
For the use of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane include the development of new synthetic methodologies and derivatives with improved catalytic activity and selectivity.
Métodos De Síntesis
The synthesis of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the reaction of 1-azepanols with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane.
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has been used in a wide range of scientific research applications, particularly in the field of organic chemistry. It is a highly effective catalyst for a range of organic reactions, including Michael additions, aldol reactions, and Mannich reactions. 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
Propiedades
Nombre del producto |
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-12-16(14(3)11-13(15)2)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
Clave InChI |
IVYTYSDJLCNXEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)

